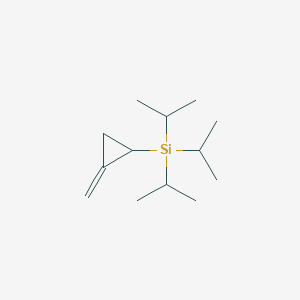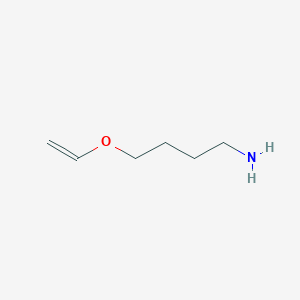
4-(Ethenyloxy)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethenyloxy)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group (-NH2) attached to a butane chain, which also contains an ethenyloxy group (-OCH=CH2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethenyloxy)butan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, 4-chlorobutan-1-amine can be reacted with sodium ethenoxide to yield this compound. The reaction typically requires anhydrous conditions and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Ethenyloxy)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ethenyloxy group can be reduced to an ethoxy group under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation reactions.
Substitution: Alkyl halides and acyl chlorides are commonly used reagents for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Ethoxy-substituted butan-1-amine.
Substitution: Various alkyl or acyl derivatives of this compound.
Aplicaciones Científicas De Investigación
4-(Ethenyloxy)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 4-(Ethenyloxy)butan-1-amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethenyloxy group can participate in electrophilic addition reactions, further modifying the activity of the compound. These interactions can affect cellular pathways and processes, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-butanol: An alkanolamine that is structurally similar to 4-(Ethenyloxy)butan-1-amine but contains a hydroxyl group instead of an ethenyloxy group.
1-Butanamine: A simple primary amine with a butane chain, lacking the ethenyloxy group.
Uniqueness
This compound is unique due to the presence of both an amino group and an ethenyloxy group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.
Propiedades
Número CAS |
174656-61-2 |
|---|---|
Fórmula molecular |
C6H13NO |
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
4-ethenoxybutan-1-amine |
InChI |
InChI=1S/C6H13NO/c1-2-8-6-4-3-5-7/h2H,1,3-7H2 |
Clave InChI |
NSCJJSJTGIJRRX-UHFFFAOYSA-N |
SMILES canónico |
C=COCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


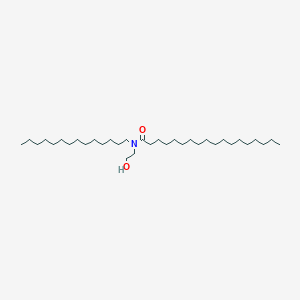
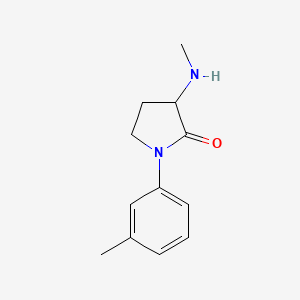
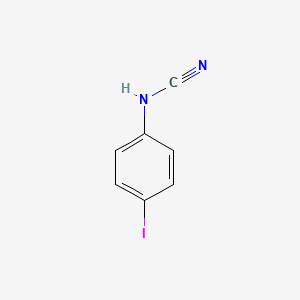
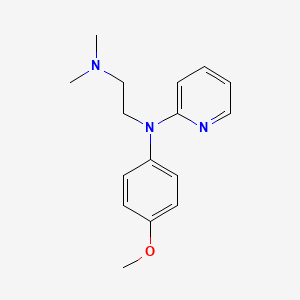
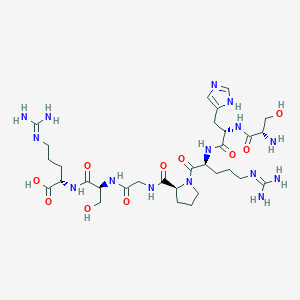
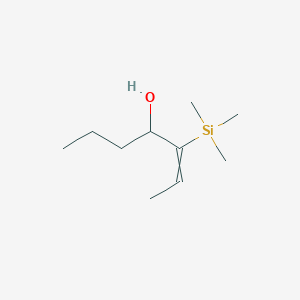
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
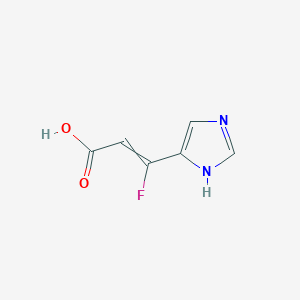
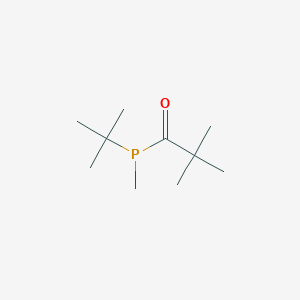
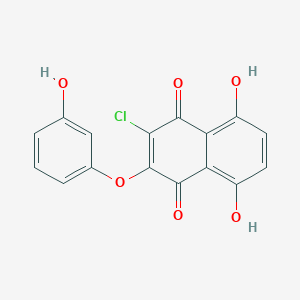
![3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one](/img/structure/B14253804.png)
![1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-](/img/structure/B14253811.png)
![N,N'-Bis[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B14253817.png)
